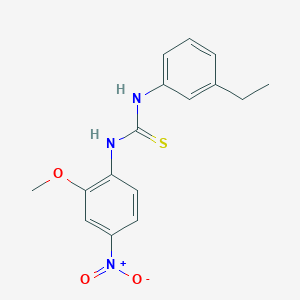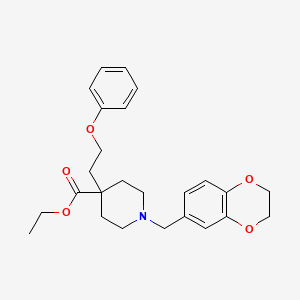![molecular formula C15H20N4O2S B4676282 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4676282.png)
2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide
Übersicht
Beschreibung
2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research. This compound belongs to the family of thiosemicarbazone derivatives and has shown promising results in various biological activities.
Wirkmechanismus
The mechanism of action of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide is not fully understood. However, studies suggest that the compound acts by inhibiting the activity of enzymes involved in DNA synthesis and repair. It also induces apoptosis in cancer cells by activating caspases and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) and decrease the levels of glutathione (GSH) in cancer cells. It also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. The compound has been found to have low toxicity towards normal cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide is its broad-spectrum activity against various cancer cell lines. It has also been found to have low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, the compound has some limitations in lab experiments. It has low solubility in water, which can affect its bioavailability. The compound also requires further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide. One of the directions is to study the compound's potential as an antifungal and antiviral agent. The compound has shown promising results in inhibiting the growth of fungi and viruses, and further studies can lead to the development of new antifungal and antiviral drugs. Another direction is to study the compound's potential as an antioxidant and anti-inflammatory agent. The compound has shown significant antioxidant and anti-inflammatory properties, which can be useful in the treatment of various diseases. Further studies can lead to the development of new drugs for the treatment of oxidative stress and inflammation-related diseases. Finally, more studies are needed to fully understand the mechanism of action of the compound and its potential in cancer therapy.
Wissenschaftliche Forschungsanwendungen
2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide has been extensively studied for its biological activities. It has shown promising results in anticancer, antifungal, and antiviral activities. It has also been studied for its antioxidant and anti-inflammatory properties. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown significant cytotoxicity.
Eigenschaften
IUPAC Name |
2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-3-4-9-13-17-15(19-18-13)22-10-14(20)16-11-7-5-6-8-12(11)21-2/h5-8H,3-4,9-10H2,1-2H3,(H,16,20)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGCIXYPKXDENI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NN1)SCC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,5-dichloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4676215.png)
![2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4676217.png)
![ethyl 1-allyl-2-(benzoylamino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4676219.png)
![3-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4676226.png)
![4-({4-[2-(2-chlorophenoxy)ethoxy]phenyl}carbonothioyl)morpholine](/img/structure/B4676239.png)

![2-methylcyclopentyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4676265.png)
![N-(2-ethoxyphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4676270.png)
![2-fluoro-N-{2-[methyl(phenyl)amino]ethyl}benzamide](/img/structure/B4676278.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4676284.png)
![2-(4-fluorophenoxy)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4676290.png)
amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4676291.png)
![2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide](/img/structure/B4676296.png)